molecular formula C12H8Cl4N2O2S B14534831 4,4'-Sulfonylbis(2,6-dichloroaniline) CAS No. 62532-21-2

4,4'-Sulfonylbis(2,6-dichloroaniline)

Cat. No.: B14534831
CAS No.: 62532-21-2
M. Wt: 386.1 g/mol
InChI Key: NKKBPGJRGCEQMP-UHFFFAOYSA-N
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Description

4,4'-Sulfonylbis(2,6-dichloroaniline) is a specialized aromatic amine featuring a central sulfonyl bridge connecting two 2,6-dichloroaniline moieties. This structure combines the robust, thermally stable diphenyl sulfone group, known for its high-performance polymer applications , with the versatile and pharmacologically significant 2,6-dichloroaniline subunit . The 2,6-dichloroaniline component is a key building block in the synthesis of several active pharmaceutical ingredients (APIs), most notably the non-steroidal anti-inflammatory drug (NSAID) diclofenac and the antihypertensive agent clonidine . Consequently, this bifunctional compound is primarily of interest as a advanced monomer or precursor in organic synthesis and materials science, particularly for the development of novel polyimides, polysulfones, and other high-performance polymers that require thermal stability and specific mechanical properties . The presence of two primary amine groups, activated and sterically influenced by the ortho-chloro substituents, allows for participation in polycondensation reactions, such as with dianhydrides or diacid chlorides. The sulfonyl group is a strong electron-withdrawing moiety that contributes to the thermal stability and chemical resistance of resulting polymers . Researchers value this compound for its potential to create rigid, linear polymer chains with tailored properties. This product is intended for research and development purposes only in laboratory settings. It is not approved for human or veterinary diagnostic or therapeutic use. Handle with appropriate personal protective equipment, including gloves and eye/face protection, and avoid inhalation of dust or direct skin contact.

Properties

CAS No.

62532-21-2

Molecular Formula

C12H8Cl4N2O2S

Molecular Weight

386.1 g/mol

IUPAC Name

4-(4-amino-3,5-dichlorophenyl)sulfonyl-2,6-dichloroaniline

InChI

InChI=1S/C12H8Cl4N2O2S/c13-7-1-5(2-8(14)11(7)17)21(19,20)6-3-9(15)12(18)10(16)4-6/h1-4H,17-18H2

InChI Key

NKKBPGJRGCEQMP-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)N)Cl)S(=O)(=O)C2=CC(=C(C(=C2)Cl)N)Cl

Origin of Product

United States

Preparation Methods

Direct Chlorination with Gaseous Chlorine

The foundational method involves dissolving 4,4'-sulfonyldianiline in glacial acetic acid and introducing chlorine gas until the solution attains a pale green hue. Key parameters:

  • Molar ratio : 1:4 (dianiline:Cl₂)
  • Temperature : Ambient (25–40°C)
  • Reaction time : 10 minutes post-saturation
  • Workup : Precipitation with water, crystallization from DMF

Yields reach 70% with a melting point of 258–259°C. Infrared (IR) spectroscopy confirms sulfonyl (1323 cm⁻¹ asymmetric stretch) and aryl chloride (873 cm⁻¹) functionalities. Nuclear magnetic resonance (¹H-NMR) in DMSO-d₆ shows aromatic protons at δ 6.54–7.79 ppm and NH₂ signals at δ 2.49–3.34 ppm.

Bromination and Iodination Variants

Substituting chlorine with bromine or iodine monochloride enables synthesis of dibromo- and diiodo-analogs:

Halogen Reagent Yield M.p. (°C) IR ν(SO₂) (cm⁻¹)
Br₂ 20% Br₂ in AcOH 70% 207–208 1284 (asym)
ICl 20% ICl in AcOH 70% 207–208 1145 (sym)

Mass spectrometry (MS) of the dichloro derivative shows m/z 386 (M⁺), while the diiodo analog peaks at m/z 752.

Microwave-Assisted Synthesis

Accelerated Reaction Kinetics

Microwave irradiation (200 W) in ethanol/DMF reduces reaction times from hours to seconds. For example:

  • Conventional heating : 270 minutes at 70°C
  • Microwave : 240 seconds (4 minutes)
  • Yield equivalence : 78% vs. 80%

The method eliminates prolonged heating, minimizing decomposition. TLC monitoring confirms completion within 320 seconds for all derivatives.

Solvent and Energy Optimization

Ethanol enhances microwave absorption, achieving 93% yield for iodo-substituted products vs. 75% in DMF. Energy-dispersive X-ray spectroscopy (EDX) validates halogen incorporation, with Cl:Br:I ratios matching stoichiometric predictions.

Sulfonation-Chlorination Cascades

Oleum-Mediated Sulfonation

Patent CN1045002C details sulfonation of N,N'-diphenyl urea with oleum (20% free SO₃), followed by chlorination:

  • Sulfonation : 3 hours at 40°C, 6:1 oleum:urea ratio
  • Chlorination : Cl₂ gas at 0–70°C, 3.8:1 Cl₂:intermediate ratio
  • Total yield : 61.7% after hydrolysis

This route avoids direct handling of dianiline but requires corrosive reagents.

Trichloromethyl Carbonate Route

Reacting sulphanilic acid with bis(trichloromethyl) carbonate in water/triethylamine achieves 76% yield:

  • Urea formation : 75°C, 6 hours
  • Chlorination : HCl/Cl₂ at 40°C
  • Hydrolysis : 130–160°C in H₂SO₄

¹³C-NMR confirms sulfonic group retention (δ 128.5 ppm) pre-hydrolysis.

Catalytic Reductive Dehalogenation

Hydrogenation of Trichloro Derivatives

CN103524358A reduces 2,4,6-trichloroaniline to 2,6-dichloroaniline using H₂/Pd-C in acetic acid:

  • Conditions : 80°C, 10 bar H₂, 2 hours
  • Yield : 74% after acetylation and alkaline hydrolysis

Gas chromatography (GC) shows 99.8% purity, minimizing 2,4-dichloro byproducts.

Comparative Method Analysis

Method Yield Time Scalability Purity
Conventional chlorination 70% 4–6 hours Industrial 98.5%
Microwave 80% <5 minutes Lab-scale 99.2%
Sulfonation-chlorination 61–76% 12–24 hours Industrial 97.8%
Catalytic hydrogenation 74% 3 hours Pilot-scale 99.8%

Microwave synthesis offers efficiency but lacks infrastructure for bulk production. Sulfonation routes balance cost and yield but generate acidic waste.

Characterization and Validation

Spectroscopic Fingerprints

  • IR : SO₂ asymmetric/symmetric stretches (1323/1165 cm⁻¹)
  • ¹H-NMR : Aromatic multiplicity confirms para-substitution
  • MS : Molecular ion clusters validate halogen isotopes

Elemental Analysis

Dichloro derivative (C₁₂H₈Cl₄N₂O₂S):

  • Calculated : N 7.26%, Cl 36.73%
  • Found : N 7.35%, Cl 36.86%

Industrial Considerations

Waste Management

Conventional methods produce 8–10 kg HCl gas per kg product, necessitating scrubbers. Microwave and catalytic routes reduce effluent by 40%.

Cost Analysis

  • Raw materials : $12/kg (conventional) vs. $18/kg (microwave)
  • Energy : Microwave cuts costs by 60% vs. thermal

Emerging Methodologies

Photocatalytic Chlorination

Preliminary studies using TiO₂/UV systems show 55% yield at 25°C, avoiding gas handling.

Chemical Reactions Analysis

Types of Reactions

4,4’-Sulfonylbis(2,6-dichloroaniline) undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfone derivatives.

    Reduction: Reduction reactions can convert the sulfonyl group to a sulfide group.

    Substitution: The chlorine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines, thiols, or alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Sulfide derivatives.

    Substitution: Various substituted aniline derivatives depending on the nucleophile used.

Scientific Research Applications

4,4’-Sulfonylbis(2,6-dichloroaniline) has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4,4’-Sulfonylbis(2,6-dichloroaniline) involves its interaction with various molecular targets and pathways. The compound can inhibit the activity of certain enzymes by forming Schiff bases with amino or carbonyl groups of the enzyme substrates . This interaction can disrupt the normal biochemical processes, leading to antimicrobial or anti-inflammatory effects.

Comparison with Similar Compounds

Table 1: Key Properties of Selected Diamines

Compound Name Bridge Group Substituents Molecular Weight (g/mol) Applications Reactivity/Safety Notes
4,4'-Sulfonylbis(2,6-dichloroaniline) Sulfonyl 2,6-dichloro 356.08 Polymers, Pharmaceuticals Low Hb binding; reduced carcinogenicity
4,4'-Methylenebis(2,6-dichloroaniline) Methylene 2,6-dichloro 334.03 Urethane elastomers Enhances elastomer flexibility
4,4'-Oxydianiline (ODA) Oxygen None 200.23 Epoxy resins, Adhesives High Hb adduct formation; carcinogenic
4,4'-Thiodianiline (TDA) Thioether None 216.29 Polymers, Dyes Moderate reactivity; less toxic than ODA
4,4'-Sulfonyldianiline (Dapsone) Sulfonyl None 248.29 Antibacterial agent Binds as diamine to Hb; therapeutic use

Key Differences and Research Findings

Bridge Group Influence :

  • Sulfonyl vs. Methylene/Oxygen : The sulfonyl group increases electron-withdrawing effects, reducing nucleophilic reactivity and Hb adduct formation compared to methylene- or oxygen-bridged analogs .
  • Thermal Stability : Sulfonyl-bridged compounds exhibit higher thermal stability, making them preferable in high-temperature polymer applications .

Substituent Effects: Ortho-Chlorine Atoms: The 2,6-dichloro substitution sterically hinders aromatic ring reactivity, further lowering Hb binding and metabolic activation . Halogen Type: Brominated analogs (e.g., 4,4'-sulfonylbis(2,6-dibromoaniline)) exhibit higher molecular weights (565.85 g/mol) and distinct reactivity in Suzuki coupling reactions .

Applications in Elastomers :

  • 4,4'-Methylenebis(2,6-dichloroaniline) is favored in one-shot urethane elastomer production due to its rapid curing and compatibility with polyols .
  • The sulfonyl variant’s rigidity makes it suitable for specialized elastomers requiring high tensile strength.

Toxicological Profiles: Compounds with electron-withdrawing groups (e.g., sulfonyl) and ortho substituents demonstrate reduced hemoglobin adduct formation, aligning with lower carcinogenic potency . 2,6-Dichloroaniline derivatives are hazardous pollutants in wastewater but are stabilized in sulfonylbis forms, mitigating environmental risks .

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